molecular formula C18H15BrClN3O2 B3307494 N-(4-bromo-3-methylphenyl)-2-[3-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide CAS No. 933221-02-4

N-(4-bromo-3-methylphenyl)-2-[3-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide

Cat. No.: B3307494
CAS No.: 933221-02-4
M. Wt: 420.7 g/mol
InChI Key: JNLVWAVNTAMUMR-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-[3-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide is a useful research compound. Its molecular formula is C18H15BrClN3O2 and its molecular weight is 420.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-bromo-3-methylphenyl)-2-[3-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. The compound's structure suggests it may possess various pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the current understanding of its biological activity based on diverse sources.

Chemical Structure and Properties

The molecular formula of the compound is C20H16BrClN2O2C_{20}H_{16}BrClN_2O_2, with a molecular weight of 431.71 g/mol. Its structural composition includes a bromo-substituted phenyl group and an imidazole ring, which are often associated with significant biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For example, thiazolidinone derivatives have shown effective antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 75 µg/mL to 150 µg/mL depending on the specific structure and substituents .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Organisms
Thiazolidinone Derivative A75Bacillus subtilis
Thiazolidinone Derivative B125Escherichia coli
N-(4-bromo-3-methylphenyl) derivative<125Pseudomonas aeruginosa

Anticancer Activity

The imidazole ring present in the compound is known for its role in anticancer activity. Compounds with similar structures have been reported to inhibit cancer cell proliferation by interfering with various cellular pathways. For instance, thiazolidinone derivatives have demonstrated significant anticancer effects through apoptosis induction and inhibition of tumor growth in multiple cell lines .

Case Study: Anticancer Efficacy

A study focusing on thiazolidinone derivatives showed that certain modifications to the imidazole structure enhanced cytotoxicity against human cancer cell lines. The derivatives exhibited IC50 values ranging from 0.20 µM to 0.35 µM against various cancer types . This suggests that this compound may have similar or enhanced effects.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit key enzymes involved in cell proliferation and survival, particularly in cancerous cells. The presence of halogen substituents (bromo and chloro) may enhance binding affinity to target proteins, thereby increasing its efficacy.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-[3-(2-chlorophenyl)-2-oxoimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrClN3O2/c1-12-10-13(6-7-14(12)19)21-17(24)11-22-8-9-23(18(22)25)16-5-3-2-4-15(16)20/h2-10H,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLVWAVNTAMUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN2C=CN(C2=O)C3=CC=CC=C3Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid
4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid
N-(4-bromo-3-methylphenyl)-2-[3-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide
4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid
4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid
N-(4-bromo-3-methylphenyl)-2-[3-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide
4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid
4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid
N-(4-bromo-3-methylphenyl)-2-[3-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide
4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid
4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid
N-(4-bromo-3-methylphenyl)-2-[3-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide
4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid
4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid
N-(4-bromo-3-methylphenyl)-2-[3-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide
4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid
4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid
N-(4-bromo-3-methylphenyl)-2-[3-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide

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